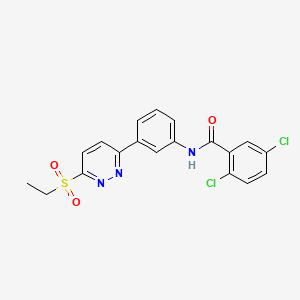
2,5-dichloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2,5-dichloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide” is a complex organic molecule that contains several functional groups, including an amide group, a pyridazine ring, and two chloro groups . It’s used in scientific research for its diverse applications, including drug discovery, material synthesis, and biochemical studies.
Molecular Structure Analysis
The compound contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also has an amide group, which is a carbonyl group (a carbon double-bonded to an oxygen) adjacent to a nitrogen .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions, and the chloro groups might be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide might make it somewhat soluble in polar solvents .Applications De Recherche Scientifique
Synthesis and Cardiac Electrophysiological Activity
Compounds similar to 2,5-dichloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide have been synthesized and evaluated for their cardiac electrophysiological activity. These compounds have shown potency in in vitro assays, comparable to known selective class III agents undergoing clinical trials, indicating their potential in cardiac arrhythmia treatment (Morgan et al., 1990).
Metabolic Pathways and Excretion
Research into the absorption, distribution, metabolism, and excretion (ADME) of closely related compounds has provided insight into their metabolic pathways, highlighting extensive metabolism and the primary routes of excretion. These studies are crucial for understanding the pharmacokinetics of potential drugs (Yue et al., 2011).
Molecular Docking and Antimicrobial Activity
Molecular docking studies have been conducted on novel pyridine derivatives, offering insights into their interactions with target proteins. Such compounds have shown moderate to good binding energies, indicating potential therapeutic applications. Additionally, their antimicrobial and antioxidant activities have been evaluated, suggesting utility in treating infections and oxidative stress-related conditions (Flefel et al., 2018).
Anticancer Evaluation
Certain derivatives containing the phenylaminosulfanyl moiety have been synthesized and shown potent cytotoxic activity against human cancer cell lines, suggesting their potential as anticancer agents. Their mechanism of action includes induction of apoptosis and cell cycle arrest, highlighting their therapeutic promise (Ravichandiran et al., 2019).
Herbicidal Activity
Synthesis and structural characterization of related compounds have led to the discovery of novel classes with preliminary herbicidal activity, demonstrating their potential in agricultural applications (Li et al., 2008).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2,5-dichloro-N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O3S/c1-2-28(26,27)18-9-8-17(23-24-18)12-4-3-5-14(10-12)22-19(25)15-11-13(20)6-7-16(15)21/h3-11H,2H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYRHWHJHBFVMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

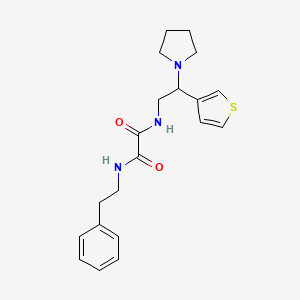

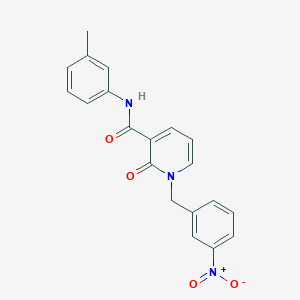
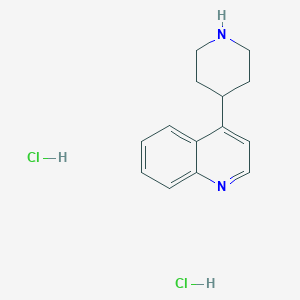
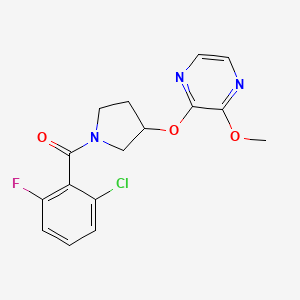

![N-(5-chloro-2-methylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2988281.png)
![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2988284.png)
![3-{4-[(Methylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2988286.png)

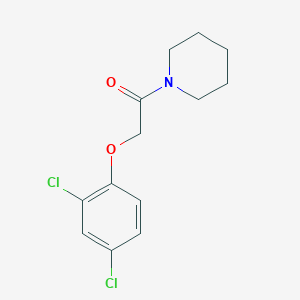
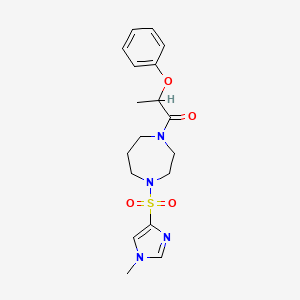

![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2988295.png)